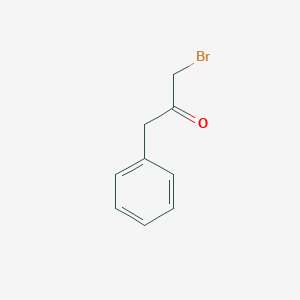

1-Bromo-3-phenyl-2-propanone

Description

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-3-phenylpropan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO/c10-7-9(11)6-8-4-2-1-3-5-8/h1-5H,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIFGSVFCDAILNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10466890 | |

| Record name | 1-bromo-3-phenyl-2-propanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10466890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20772-12-7 | |

| Record name | 1-Bromo-3-phenyl-2-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20772-12-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-bromo-3-phenyl-2-propanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10466890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-bromo-3-phenylpropan-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Mechanism of acid-catalyzed bromination of phenyl-2-propanone

An In-Depth Technical Guide to the Mechanism of Acid-Catalyzed Bromination of Phenyl-2-Propanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

The α-halogenation of ketones is a cornerstone reaction in organic synthesis, providing a versatile intermediate for the construction of more complex molecular architectures. This guide offers a detailed examination of the acid-catalyzed bromination of phenyl-2-propanone, a representative unsymmetrical ketone. We will dissect the reaction mechanism, explore the kinetic evidence that underpins our modern understanding, and provide a field-proven experimental protocol. The narrative is constructed to bridge theoretical principles with practical application, ensuring that researchers can not only replicate the procedure but also understand the causality behind each experimental choice.

Introduction: The Significance of α-Bromination

The introduction of a bromine atom at the α-position to a carbonyl group dramatically alters the chemical reactivity of the molecule. The resulting α-bromo ketone is a valuable synthetic precursor, amenable to a variety of subsequent transformations including nucleophilic substitution and elimination reactions.[1] For instance, dehydrobromination can be used to introduce a carbon-carbon double bond, yielding an α,β-unsaturated ketone.[2][3] In the context of drug development, the precise installation of functional groups is paramount, and α-bromination serves as a reliable method for activating a specific molecular position for further elaboration.

The acid-catalyzed pathway is often preferred over its base-catalyzed counterpart for its superior control over the reaction.[4] Under acidic conditions, monohalogenation is the predominant outcome, as the introduction of an electron-withdrawing halogen atom deactivates the carbonyl oxygen, making subsequent protonation and enol formation less favorable.[5] This is in stark contrast to basic conditions, where the product is more reactive than the starting material, often leading to polyhalogenation.[1][4]

The Reaction Mechanism: A Step-by-Step Analysis

The acid-catalyzed bromination of a ketone proceeds through a multi-step mechanism that hinges on the formation of a crucial enol intermediate.[4][6] Phenyl-2-propanone serves as an excellent substrate to illustrate this pathway.

Step 1: Protonation of the Carbonyl Oxygen

The reaction is initiated by the protonation of the carbonyl oxygen by the acid catalyst (e.g., HBr or acetic acid).[6] This step is a rapid and reversible equilibrium. The purpose of this initial protonation is to increase the electrophilicity of the carbonyl carbon and, more importantly, to facilitate the subsequent tautomerization by making the α-hydrogens more acidic.

Step 2: Rate-Determining Enol Formation

Following protonation, a weak base (such as water or the conjugate base of the acid catalyst) abstracts a proton from the α-carbon to form an enol.[3][7] This tautomerization is the slow, rate-determining step of the entire reaction sequence.[3][8]

For an unsymmetrical ketone like phenyl-2-propanone, two different enols can potentially form. The reaction favors the formation of the more substituted, thermodynamically more stable enol.[5] Therefore, the enol is formed at the benzylic (CH₂) position rather than the methyl (CH₃) position.

Step 3: Nucleophilic Attack by the Enol

The enol, with its electron-rich carbon-carbon double bond, acts as the key nucleophile.[6][7] It rapidly attacks the electrophilic bromine (Br₂) molecule. The π-electrons of the enol's double bond attack one bromine atom, displacing the other as a bromide ion. This step is fast and does not influence the overall reaction rate.[3]

Step 4: Deprotonation and Catalyst Regeneration

The final step is the deprotonation of the oxonium ion intermediate by a weak base (e.g., Br⁻ or H₂O).[6] This regenerates the carbonyl group, yielding the final α-bromo ketone product, 1-bromo-1-phenyl-2-propanone, and liberates the acid catalyst, allowing it to participate in another reaction cycle.

The complete mechanistic pathway is visualized below.

Caption: The four-step mechanism of acid-catalyzed bromination of phenyl-2-propanone.

Kinetic Evidence and Rate Law

One of the most compelling pieces of evidence for the proposed mechanism comes from kinetic studies.[3] The acid-catalyzed halogenation of ketones exhibits second-order kinetics, and the rate law is expressed as:

This rate law reveals two critical insights:

-

Dependence on Ketone and Acid: The reaction rate is directly proportional to the concentration of both the ketone and the acid catalyst. This supports their involvement in the rate-determining step.

-

Independence from Halogen: The rate is independent of the concentration of the halogen (in this case, Br₂).[2] This is a crucial finding, as it indicates that the halogen is not involved in the slow step of the reaction.[3]

| Kinetic Parameter | Observation | Mechanistic Implication |

| Order in Ketone | First Order[2] | Ketone is involved in the rate-determining step. |

| Order in Acid | First Order[2][9] | Acid catalyst is involved in the rate-determining step. |

| Order in Halogen | Zero Order[2] | Halogen is not involved in the rate-determining step. |

| Halogen Identity | Rate is independent of Cl₂, Br₂, or I₂.[9] | Confirms that enol formation is the rate-limiting event. |

Experimental Protocol: A Self-Validating System

This protocol describes a representative procedure for the acid-catalyzed bromination of phenyl-2-propanone. It incorporates in-process controls and analytical checkpoints to ensure a self-validating workflow.

Materials and Reagents

-

Phenyl-2-propanone (P2P)

-

Glacial Acetic Acid (solvent and catalyst)

-

Bromine (Br₂)

-

Sodium Bicarbonate (NaHCO₃), 5% aqueous solution

-

Sodium Thiosulfate (Na₂S₂O₃), 10% aqueous solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Diethyl Ether (or other suitable extraction solvent)

-

TLC plates (silica gel), appropriate developing solvent (e.g., 9:1 Hexanes:Ethyl Acetate)

Step-by-Step Methodology

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HBr fumes), dissolve phenyl-2-propanone (1.0 eq) in glacial acetic acid.

-

Reagent Addition: In the dropping funnel, prepare a solution of bromine (1.0 eq) in glacial acetic acid. Add this solution dropwise to the stirred ketone solution at room temperature. The characteristic reddish-brown color of bromine should disappear as it is consumed. The rate of addition should be controlled to maintain a faint yellow color in the reaction mixture.

-

Reaction Monitoring (Self-Validation): The progress of the reaction can be monitored by two methods:

-

Visual: The disappearance of the bromine color is a primary indicator of reaction progress.

-

TLC Analysis: Periodically take aliquots from the reaction mixture, quench with a drop of sodium thiosulfate solution to remove unreacted bromine, and spot on a TLC plate against a standard of the starting material. The consumption of the starting material and the appearance of a new, typically lower-Rf spot indicates product formation.

-

-

Work-up and Quenching: Once the reaction is complete (as determined by TLC), cool the mixture to room temperature and slowly pour it into a beaker of ice water. This will precipitate the crude product.

-

Neutralization: Slowly add 5% sodium bicarbonate solution to neutralize the acetic acid and any remaining HBr. Be cautious of gas evolution (CO₂). Check the pH with litmus paper to ensure it is neutral or slightly basic.

-

Removal of Excess Bromine: If any bromine color persists, add 10% sodium thiosulfate solution dropwise until the solution is colorless.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with diethyl ether (3x volumes). Combine the organic layers.

-

Drying and Solvent Removal: Wash the combined organic extracts with brine, then dry over anhydrous magnesium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification and Characterization: The crude product can be purified by vacuum distillation or column chromatography. The identity and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Experimental Workflow Diagram

Caption: A generalized workflow for the synthesis, purification, and analysis of α-bromophenyl-2-propanone.

Conclusion

The acid-catalyzed bromination of phenyl-2-propanone is a textbook example of an α-substitution reaction where a deep understanding of the mechanism provides direct, actionable insights for laboratory practice. The reaction proceeds through a rate-determining enolization, a fact strongly supported by kinetic data showing the rate is independent of the halogen concentration.[2][9] This mechanistic understanding allows the synthetic chemist to favor mono-bromination at the more substituted α-carbon, yielding a valuable intermediate for further molecular construction. The provided protocol, integrated with self-validating checkpoints, exemplifies how theoretical principles can be translated into robust and reliable synthetic methodologies critical for research and development.

References

-

Master Organic Chemistry. (n.d.). Halogenation Of Ketones via Enols. Retrieved from [Link]

-

JoVE. (2025). Acid-Catalyzed α-Halogenation of Aldehydes and Ketones. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Alpha Halogenation of Enols and Enolates. Retrieved from [Link]

- CHEM 361. (n.d.). The Kinetics of the Acid-Catalyzed Bromination of Acetone. Retrieved from a course material PDF, specific university source not broadly available.

-

Pearson+. (n.d.). A ketone undergoes acid-catalyzed bromination.... Retrieved from [Link]

-

Chemistry LibreTexts. (2015). 18.3: Halogenation of Aldehydes and Ketones. Retrieved from [Link]

-

Pinkus, A. G., & Gopalan, R. (1984). Studies on the mechanism of acid-catalyzed bromination of a hindered alkyl aryl ketone: 2,4,6-trimethylacetophenone. Rate dependence on Bromine Concentration. Journal of the American Chemical Society, 106(9), 2630–2636. Retrieved from [Link]

-

Wikipedia. (n.d.). Ketone halogenation. Retrieved from [Link]

-

OpenStax. (2023). 22.3 Alpha Halogenation of Aldehydes and Ketones. In Organic Chemistry. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 22.4: Alpha Halogenation of Aldehydes and Ketones. Retrieved from [Link]

-

Dubois, J. E., & Toullec, J. (1981). Kinetics and mechanism of the acid-catalyzed bromination of ring-substituted acetophenones in methanol. Thermodynamics of the ketone-acetal-enol ether system in methanol and water. The Journal of Organic Chemistry, 46(25), 5393–5401. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 5.3: Alpha Halogenation of Aldehydes and Ketones. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). 22.3: Alpha Halogenation of Aldehydes and Ketones. Retrieved from [Link]

Sources

- 1. Alpha Halogenation of Enols and Enolates - Chemistry Steps [chemistrysteps.com]

- 2. 22.3 Alpha Halogenation of Aldehydes and Ketones - Organic Chemistry | OpenStax [openstax.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Ketone halogenation - Wikipedia [en.wikipedia.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Video: Acid-Catalyzed α-Halogenation of Aldehydes and Ketones [jove.com]

- 8. A ketone undergoes acid-catalyzed bromination, acid-catalyzed chl... | Study Prep in Pearson+ [pearson.com]

- 9. chem.libretexts.org [chem.libretexts.org]

1H NMR and 13C NMR spectral data of 1-Bromo-3-phenyl-2-propanone

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 1-Bromo-3-phenyl-2-propanone

Authored by: A Senior Application Scientist

Introduction

In the landscape of synthetic chemistry and drug development, the precise structural elucidation of intermediates and final compounds is paramount. This compound, a bifunctional molecule featuring a reactive α-bromoketone moiety, serves as a critical building block in the synthesis of various heterocyclic compounds, including those with potential pharmacological relevance[1]. Its utility as an alkylating agent stems from the electrophilic nature of the carbon bearing the bromine atom, which is further activated by the adjacent carbonyl group[1][2].

This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data of this compound. As NMR spectroscopy is an indispensable tool for confirming molecular structure, assessing purity, and understanding the electronic environment of nuclei, this document is intended for researchers, scientists, and professionals in drug development who rely on rigorous analytical characterization. We will delve into the causality behind the observed chemical shifts and coupling patterns, present a self-validating protocol for spectral acquisition, and provide a comprehensive interpretation of the spectral data, grounded in established principles of magnetic resonance.

Structural and Spectroscopic Overview

The structure of this compound dictates a unique spectroscopic signature. The molecule contains three distinct proton environments and five distinct carbon environments, excluding the aromatic ring's complexity. Understanding the influence of the phenyl group, the carbonyl group (C=O), and the electronegative bromine atom is key to accurately assigning the NMR signals.

Figure 1: Molecular structure of this compound with key carbon atoms labeled.

¹H NMR Spectral Analysis

The proton NMR spectrum provides information on the chemical environment, quantity, and connectivity of hydrogen atoms in a molecule. For this compound, we anticipate three primary signals corresponding to the two methylene groups and the phenyl group.

Causality of Chemical Shifts (δ)

The position of a signal (chemical shift) in an NMR spectrum is highly sensitive to the electronic environment of the proton.

-

Bromomethyl Protons (Hα', -CH₂Br): These protons are adjacent to two strong electron-withdrawing groups: the bromine atom and the carbonyl group. The electronegativity of bromine and the anisotropic effect of the C=O bond significantly deshield the Hα' protons, causing them to resonate at a relatively low field (downfield). Protons on carbons alpha to a ketone are typically found in the 2.0-2.7 ppm range[3][4]. The additional presence of the halogen further shifts this signal downfield. For the related compound phenacyl bromide (α-bromoacetophenone), this signal appears as a singlet at approximately 4.47 ppm[5].

-

Benzyl Protons (Hα, -CH₂Ph): These protons are also alpha to the carbonyl group, which places them in the typical 2-2.7 ppm region[3][4]. The adjacent phenyl ring also contributes to the deshielding. Therefore, this signal is expected to appear downfield, but generally upfield relative to the Hα' protons due to the lesser electronegativity of a phenyl group compared to bromine.

-

Aromatic Protons (-C₆H₅): Protons on a benzene ring typically resonate between 7.0 and 8.0 ppm. The specific pattern for a monosubstituted ring can be complex, but often appears as a multiplet due to overlapping signals from the ortho, meta, and para protons.

Signal Multiplicity and Integration

-

Multiplicity: Since the two methylene groups (-CH₂Br and -CH₂Ph) are separated by a carbonyl group, there is no proton-proton (H-H) coupling between them. As a result, both methylene signals are expected to appear as sharp singlets . The five aromatic protons will couple with each other, resulting in a complex multiplet .

-

Integration: The relative areas under each signal are directly proportional to the number of protons generating that signal. The expected integration ratio for the Hα' : Hα : Aromatic protons will be 2H : 2H : 5H . This provides a crucial check for structural confirmation.

Summary of ¹H NMR Data

The following table summarizes the anticipated ¹H NMR spectral data for this compound, typically recorded in deuterated chloroform (CDCl₃).

| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Hα' (-CH₂Br) | ~4.2 - 4.5 | Singlet (s) | 2H |

| Hα (-CH₂Ph) | ~3.8 - 4.0 | Singlet (s) | 2H |

| Aromatic (-C₆H₅) | ~7.2 - 7.4 | Multiplet (m) | 5H |

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms and provides insight into their functional group identity. Proton-decoupled ¹³C NMR is standard, meaning each unique carbon appears as a single line.

Causality of Chemical Shifts (δ)

-

Carbonyl Carbon (C=O): The carbonyl carbon is the most deshielded carbon in the molecule due to the strong electronegativity of the oxygen atom and the nature of the double bond. For ketones, this signal appears significantly downfield, typically in the range of 190-220 ppm[4][6]. For this compound, it is expected near 200 ppm.

-

Bromomethyl Carbon (-CH₂Br): The carbon atom bonded to the highly electronegative bromine atom is deshielded and will appear downfield. For comparison, in 1-bromo-3-phenylpropane, the CH₂Br carbon appears around 32.8 ppm[7]. The adjacent carbonyl group will shift this further downfield.

-

Benzyl Carbon (-CH₂Ph): This carbon is deshielded by the adjacent carbonyl and phenyl groups. Its chemical shift is expected to be in the aliphatic region but influenced by these neighboring groups.

-

Aromatic Carbons (-C₆H₅): The carbons of the phenyl ring typically resonate between 125 and 140 ppm. Due to substitution, four distinct signals are expected: one for the ipso-carbon (the carbon attached to the methylene group), one for the two equivalent ortho-carbons, one for the two equivalent meta-carbons, and one for the para-carbon.

Spectral Validation with DEPT

Distortionless Enhancement by Polarization Transfer (DEPT) experiments are invaluable for differentiating between CH, CH₂, and CH₃ groups, thus providing a self-validating system for carbon signal assignments.

-

DEPT-135: Will show CH₂ groups as negative signals, while CH and CH₃ groups will be positive. Quaternary carbons (like C=O and the ipso-carbon) will be absent.

-

DEPT-90: Will only show signals for CH carbons. In this molecule, this would exclusively be the ortho, meta, and para carbons of the phenyl ring.

Summary of ¹³C NMR Data

The table below outlines the expected ¹³C NMR spectral data for this compound in CDCl₃.

| Assignment | Predicted Chemical Shift (δ, ppm) | DEPT-135 | DEPT-90 |

| Carbonyl (C=O) | ~198 - 202 | Absent | Absent |

| Benzyl (-C H₂Ph) | ~48 - 52 | Negative | Absent |

| Bromomethyl (-C H₂Br) | ~36 - 40 | Negative | Absent |

| Aromatic (ipso) | ~133 - 135 | Absent | Absent |

| Aromatic (ortho, meta, para) | ~127 - 130 | Positive | Positive |

Experimental Protocol for NMR Data Acquisition

Adherence to a robust experimental protocol is essential for obtaining high-quality, reproducible NMR data. The following methodology is recommended for the characterization of this compound.

Figure 2: Standard workflow for NMR sample preparation, data acquisition, and processing.

Step-by-Step Methodology

-

Sample Preparation:

-

Weighing: Accurately weigh approximately 10-20 mg of purified this compound for ¹H NMR, and 50-100 mg for ¹³C NMR. The higher concentration for ¹³C NMR is necessary to overcome the low natural abundance (1.1%) of the ¹³C isotope.

-

Solvent Selection: Use approximately 0.6-0.7 mL of a deuterated solvent. Chloroform-d (CDCl₃) is an excellent choice due to its ability to dissolve a wide range of organic compounds and its single residual solvent peak at ~7.26 ppm, which typically does not interfere with the signals of interest. Add tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Transfer: Dissolve the sample completely in the solvent within a vial before transferring the solution into a clean, dry 5 mm NMR tube.

-

-

¹H NMR Acquisition:

-

Pulse Sequence: A standard one-pulse sequence (e.g., 'zg30' on a Bruker spectrometer) is sufficient.

-

Spectral Width: Set a spectral width of approximately 12-16 ppm to ensure all signals are captured.

-

Number of Scans: Typically, 16 to 64 scans are adequate to achieve a good signal-to-noise ratio.

-

Relaxation Delay (d1): A relaxation delay of 1-5 seconds is standard to allow for full relaxation of the protons between pulses, ensuring accurate integration[8].

-

-

¹³C NMR Acquisition:

-

Pulse Sequence: A standard proton-decoupled one-pulse sequence with NOE (e.g., 'zgpg30') is used for the main spectrum. DEPT-135 and DEPT-90 experiments should be run subsequently.

-

Spectral Width: A wider spectral width of ~220-240 ppm is required to capture all carbon signals, especially the downfield carbonyl carbon.

-

Number of Scans: Due to the low natural abundance of ¹³C, a significantly higher number of scans (e.g., 1024 or more) is required to obtain a spectrum with an adequate signal-to-noise ratio.

-

Relaxation Delay (d1): A delay of 2 seconds is generally sufficient.

-

-

Data Processing:

-

Apply a Fourier Transform to the acquired Free Induction Decay (FID).

-

Carefully phase the spectrum to ensure all peaks are in the pure absorption mode.

-

Apply a baseline correction to obtain a flat baseline.

-

Reference the spectrum by setting the TMS peak to 0.00 ppm.

-

For the ¹H spectrum, integrate the signals to determine the relative proton ratios.

-

Conclusion

The comprehensive analysis of ¹H and ¹³C NMR spectra, supported by DEPT experiments, provides unambiguous structural confirmation of this compound. The characteristic singlet for the bromomethyl protons around 4.2-4.5 ppm, the singlet for the benzyl protons near 3.8-4.0 ppm, and the highly deshielded carbonyl carbon signal above 198 ppm serve as key diagnostic peaks. By understanding the underlying principles that govern chemical shifts and coupling patterns, and by adhering to a rigorous experimental protocol, researchers can confidently utilize NMR spectroscopy to verify the identity and purity of this important synthetic intermediate, ensuring the integrity of their scientific endeavors.

References

-

Dhami, K. S., & Stothers, J. B. (1965). ¹³C N.M.R. STUDIES: PART III. CARBON-13 N.M.R. SPECTRA OF SUBSTITUTED ACETOPHENONES. Canadian Journal of Chemistry, 43(3), 479-497. Available at: [Link]

-

Al-Zaydi, K. M. (2009). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 14(12), 5009-5095. Available at: [Link]

-

UCLA Chemistry. (n.d.). Spectroscopy Tutorial: Ketones. Available at: [Link]

-

Guo, L., et al. (2014). Synthesis of Phenacyl Bromides K2S2O8-mediated Tandem Hydroxybromination and Oxidation of Styrenes in Water. Chinese Journal of Chemistry. Available at: [Link]

-

OpenOChem Learn. (n.d.). Ketones. Available at: [Link]

-

Govindaraju, V., et al. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129-153. Available at: [Link]

-

Wikipedia. (n.d.). α-Halo ketone. Available at: [Link]

-

Oregon State University. (n.d.). Spectroscopy of Aldehydes and Ketones. Available at: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. α-Halo ketone - Wikipedia [en.wikipedia.org]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. Ketones | OpenOChem Learn [learn.openochem.org]

- 5. rsc.org [rsc.org]

- 6. Spectroscopy of Aldehydes and Ketones [sites.science.oregonstate.edu]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]

Physical and chemical properties of 1-Bromo-3-phenyl-2-propanone

An In-depth Technical Guide to 1-Bromo-3-phenyl-2-propanone

Abstract

This compound, a reactive α-bromoketone, serves as a pivotal bifunctional building block in advanced organic synthesis. Its structure, featuring an electrophilic carbon center adjacent to a carbonyl group and a stabilizing phenyl ring, makes it an exceptionally valuable precursor for a wide array of complex molecules. This guide provides a comprehensive overview of its core physical and chemical properties, detailed synthetic protocols, reactivity profile, and critical safety considerations. It is intended for researchers, chemists, and drug development professionals who utilize such intermediates to construct pharmacologically active compounds, particularly nitrogen-containing heterocycles.

Molecular Structure and Identification

The unique reactivity of this compound stems directly from its molecular architecture. The presence of a bromine atom on the carbon alpha to the carbonyl group creates a highly reactive electrophilic site, while the benzyl group influences its solubility and steric profile.

Caption: 2D representation of this compound.

-

IUPAC Name: 1-bromo-3-phenylpropan-2-one[1]

-

Synonyms: 1-Bromo-3-phenylacetone, Benzyl bromomethyl ketone[2][3]

Physicochemical and Spectroscopic Properties

The physical properties of this compound are essential for its handling, storage, and use in reactions. Spectroscopic data, while not extensively published for this specific isomer, can be predicted based on its functional groups.

Physical Properties

The data presented below is a consolidation of available information. It is important to note that some data points are derived from isomeric compounds and should be used as an approximation.

| Property | Value | Source |

| Molecular Weight | 213.07 g/mol | [1][2] |

| Appearance | Colorless to pale yellow liquid | Inferred from[4][5] |

| Melting Point | 17-20 °C | |

| Boiling Point | Data not available; Isomer (1-bromo-1-phenyl-2-propanone) boils at 427 °C (Predicted) | [4] |

| Solubility | Poorly soluble in water; Soluble in common organic solvents | Inferred from[5][6] |

| Density | Data not available; Isomer (1-bromo-1-phenyl-2-propanone) is 1.607 g/cm³ | [4] |

Predicted Spectroscopic Signature

-

¹H NMR: Expected signals would include a singlet for the bromomethyl protons (-CH₂Br), a singlet for the benzylic protons (-CH₂Ph), and a multiplet in the aromatic region (7.2-7.4 ppm) for the phenyl group protons.

-

¹³C NMR: Key resonances would be anticipated for the carbonyl carbon (~200 ppm), the bromomethyl carbon (~35 ppm), the benzylic carbon (~50 ppm), and multiple signals in the aromatic region (125-140 ppm).

-

IR Spectroscopy: Characteristic absorption bands would be observed for the C=O stretch of the ketone (around 1720 cm⁻¹) and C-H stretches from the aromatic and aliphatic portions of the molecule.

-

Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for a monobrominated compound, with two peaks of nearly equal intensity (M and M+2) for the molecular ion.

Chemical Properties and Reactivity

This compound is a versatile electrophile, a property conferred by the α-bromoketone moiety.[2] This functional group is highly susceptible to attack by a wide range of nucleophiles.

Nucleophilic Substitution Reactions

The primary mode of reactivity is nucleophilic substitution, where the bromine atom is displaced. This reaction can proceed through either an Sₙ1 or Sₙ2 mechanism, influenced by the nucleophile, solvent, and temperature.[2] Polar aprotic solvents are often employed to enhance the rate of Sₙ2 reactions by solvating the counter-ion of the nucleophile without deactivating the nucleophile itself.[2]

Caption: Generalized Sₙ2 reaction pathway for this compound.

Synthesis of Heterocycles

A significant application of this compound is in the synthesis of heterocyclic scaffolds, which are prevalent in pharmaceuticals.[2] Reactions often involve an initial nucleophilic substitution followed by an intramolecular cyclization. This dual reactivity makes it a key precursor for generating complex molecular architectures like imidazoles and pyrroles.[2]

Synthesis and Purification

The most common and direct route to this compound is the α-bromination of its parent ketone, phenyl-2-propanone (phenylacetone).[2]

Caption: Experimental workflow for the synthesis of this compound.

Experimental Protocol: Acid-Catalyzed Bromination

This protocol describes a standard laboratory procedure for the synthesis of this compound.

-

Expertise & Causality: The reaction is acid-catalyzed because the rate-determining step is the formation of the enol intermediate, which is accelerated in the presence of an acid.[2] Bromine then acts as an electrophile, attacking the electron-rich double bond of the enol.

Reagents & Equipment:

-

Phenyl-2-propanone (1 equivalent)

-

Glacial Acetic Acid (as solvent)

-

Bromine (1 equivalent)

-

Round-bottom flask with a magnetic stirrer

-

Addition funnel

-

Ice bath

-

Separatory funnel

-

Standard glassware for workup

Procedure:

-

Setup: Charge a round-bottom flask with phenyl-2-propanone and dissolve it in glacial acetic acid. Place the flask in an ice bath to control the temperature of the exothermic reaction.

-

Bromine Addition: Add bromine dropwise to the stirred solution via an addition funnel over 30-60 minutes. The characteristic red-brown color of bromine should disappear as it is consumed. Maintain the temperature below 20°C.

-

Rationale: Slow addition is critical to prevent a buildup of unreacted bromine and to manage heat generation, minimizing side reactions.

-

-

Reaction Completion: After the addition is complete, allow the mixture to stir at room temperature for an additional 1-2 hours until the reaction is complete (monitored by TLC or GC).

-

Workup: Carefully pour the reaction mixture into a beaker containing ice-water. This step quenches the reaction and precipitates the product if it is a solid at that temperature, or separates it as an oil.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product into a suitable organic solvent (e.g., dichloromethane or diethyl ether).

-

Washing: Wash the combined organic layers sequentially with cold water, saturated sodium bicarbonate solution (to neutralize the acetic acid), and finally with brine.

-

Self-Validation: The bicarbonate wash is crucial; effervescence indicates successful neutralization of the acid catalyst.

-

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel if necessary.

Applications in Drug Development

This compound is not an active pharmaceutical ingredient itself but rather a crucial intermediate. Its utility lies in its ability to introduce a phenylethyl-ketone backbone into a molecule, which can then be elaborated into a final drug candidate. Its primary role is as a starting material for creating more complex molecular architectures.[2]

Safety and Handling

Due to its reactivity, this compound must be handled with appropriate care. It is classified as a hazardous substance.

-

Hazard Statements:

-

Precautionary Measures:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[7][8]

-

Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[7][8]

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapors or mists.[8] Wash hands thoroughly after handling.[7]

-

Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.[8] Store away from incompatible materials such as strong oxidizing agents and bases.

-

Conclusion

This compound is a high-value synthetic intermediate with a well-defined reactivity profile dominated by its electrophilic α-carbon. Its physical properties necessitate careful handling, but its chemical versatility makes it an indispensable tool for synthetic chemists, particularly in the construction of heterocyclic systems for drug discovery and development. A thorough understanding of its properties, synthesis, and safe handling is paramount for its effective and responsible use in a research setting.

References

-

This compound | C9H9BrO | CID 11469927 - PubChem. (URL: [Link])

-

SAFETY DATA SHEET - Thermo Fisher Scientific. (URL: [Link])

-

1-Bromo-1-phenyl-2-propanone,1-Bromo-1-phenylacetone,Cas No 23022-83-5, Taj Pharmaceuticals Limited, Exporter, manufacturere, India. (URL: [Link])

-

Phenylacetone - Wikipedia. (URL: [Link])

-

1-Propanone, 1-(3-bromophenyl)- | C9H9BrO | CID 88272 - PubChem. (URL: [Link])

-

1-Bromo-3-phenylpropane - ORGANIC SPECTROSCOPY INTERNATIONAL. (URL: [Link])

-

NMR spectrum of (A) borylated 1-bromo-3-phenylpropane(BBrPP, in CDCl 3... (URL: [Link])

-

2-Propanone, 1-bromo-1-phenyl- | C9H9BrO | CID 90870 - PubChem. (URL: [Link])

-

1-Bromo-3-phenylpropan-2-ol | C9H11BrO | CID 142500 - PubChem. (URL: [Link])

-

1-Bromo-3-phenyl propane - ChemBK. (URL: [Link])

-

Synthesis of STEP B: 3-Bromo-1-phenylpropane-1,2-dione - PrepChem.com. (URL: [Link])

-

Haloalkanes and Haloarenes - NCERT. (URL: [Link])

-

Potential forensic markers from synthetic pathways to 1-phenyl-2-propanone from uncontrolled and controlled substances - PlumX. (URL: [Link])

Sources

- 1. This compound | C9H9BrO | CID 11469927 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. echemi.com [echemi.com]

- 4. 1-Bromo-1-phenyl-2-propanone,1-Bromo-1-phenylacetone,Cas No 23022-83-5, Taj Pharmaceuticals Limited, Exporter, manufacturere, India, [tajapi.com]

- 5. echemi.com [echemi.com]

- 6. Phenylacetone - Wikipedia [en.wikipedia.org]

- 7. 1-bromo-3-phenylpropan-2-one - Safety Data Sheet [chemicalbook.com]

- 8. assets.thermofisher.com [assets.thermofisher.com]

An In-depth Technical Guide to 1-Bromo-3-phenyl-2-propanone: Synthesis, Reactivity, and Applications

Introduction

1-Bromo-3-phenyl-2-propanone, a key bifunctional building block in advanced organic synthesis, holds significant importance for researchers and professionals in drug development and medicinal chemistry.[1] Its structure, featuring a reactive α-bromoketone moiety adjacent to a phenyl-substituted acetone framework, renders it an excellent electrophile and a versatile precursor for a multitude of complex organic molecules.[1] This guide provides a comprehensive technical overview of this compound, delving into its chemical and physical properties, synthesis methodologies, characteristic reactivity, and applications, with a particular focus on its role in the construction of pharmacologically relevant scaffolds.

Compound Identification and Molecular Structure

The unique arrangement of a bromine atom on the carbon alpha to a carbonyl group dictates the compound's high reactivity and utility in synthetic chemistry.[2]

-

IUPAC Name: 1-bromo-3-phenylpropan-2-one[4]

-

Common Synonyms: Benzyl bromomethyl ketone, 1-Bromo-3-phenylacetone[3]

The molecular structure consists of a propanone backbone with a phenyl group attached to the C3 position and a bromine atom at the C1 position.

Molecular Structure:

Caption: 2D structure of this compound.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented below. These properties are crucial for its handling, storage, and application in various chemical reactions.

| Property | Value | Source |

| Molecular Weight | 213.07 g/mol | [4] |

| Melting Point | 58 °C | [3] |

| Boiling Point | 106 °C at 0.2 Torr | [3] |

| Density | 1.429 g/cm³ (Predicted) | [3] |

| Flash Point | 79.57 °C | [3] |

| Appearance | White to off-white crystalline solid | General Observation |

| Solubility | Soluble in organic solvents | General Observation |

Synthesis Methodologies

The primary route for the synthesis of this compound involves the α-bromination of phenyl-2-propanone (also known as benzyl methyl ketone). Several brominating agents can be employed, each with its own advantages and mechanistic nuances.

Bromination using Molecular Bromine

This classic method involves the reaction of phenyl-2-propanone with molecular bromine (Br₂), typically under acidic conditions. The acid catalyst facilitates the formation of an enol intermediate, which is the nucleophilic species that attacks the bromine molecule.[1] The rate-determining step is generally the formation of this enol.[1]

Experimental Protocol:

-

Dissolve phenyl-2-propanone in a suitable solvent such as chloroform or acetic acid.

-

Cool the solution in an ice bath.

-

Slowly add a solution of molecular bromine in the same solvent dropwise with constant stirring.

-

Maintain the temperature below 10 °C during the addition.

-

After the addition is complete, allow the reaction mixture to stir at room temperature until the bromine color disappears.

-

Quench the reaction with a dilute solution of sodium bisulfite to remove any unreacted bromine.

-

Extract the product with an organic solvent (e.g., diethyl ether), wash with saturated sodium bicarbonate solution and brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude product, which can be further purified by recrystallization or chromatography.

Bromination using N-Bromosuccinimide (NBS)

N-Bromosuccinimide (NBS) is a milder and more selective brominating agent, often preferred for its ease of handling and for minimizing side reactions.[1] The reaction can be initiated by a radical initiator like azobisisobutyronitrile (AIBN) or by light.[1]

Experimental Protocol:

-

Dissolve phenyl-2-propanone in a non-polar solvent such as carbon tetrachloride.

-

Add N-Bromosuccinimide and a catalytic amount of AIBN.

-

Reflux the mixture with stirring for several hours. The progress of the reaction can be monitored by TLC.

-

Cool the reaction mixture to room temperature. The succinimide byproduct will precipitate out and can be removed by filtration.

-

Wash the filtrate with water and brine, then dry over anhydrous magnesium sulfate.

-

Evaporate the solvent to yield the desired this compound.

Caption: General synthesis workflows for this compound.

Chemical Reactivity and Mechanisms

The reactivity of this compound is dominated by the presence of the α-haloketone functional group. The electron-withdrawing nature of the carbonyl group enhances the electrophilicity of the α-carbon, making it highly susceptible to nucleophilic attack.[2][5]

Nucleophilic Substitution Reactions

This compound readily undergoes nucleophilic substitution reactions where the bromide ion acts as a good leaving group. These reactions can proceed through either Sₙ1 or Sₙ2 pathways, depending on the nucleophile, solvent, and reaction conditions.[1] However, Sₙ2 reactions are more common with less basic nucleophiles.[6] Strong bases can lead to competing elimination reactions or the formation of α-haloenolates.[6]

Caption: Generalized Sₙ2 reaction of this compound.

Synthesis of Heterocycles

A significant application of this compound is in the synthesis of various heterocyclic compounds, which are prevalent in many pharmaceutical agents.[1][7]

-

Thiazole Synthesis: Reaction with thioamides or thioureas leads to the formation of thiazole rings, a common scaffold in medicinal chemistry.[7]

-

Imidazole Synthesis: Condensation with amidines provides a straightforward route to substituted imidazoles.

-

Pyrrole Synthesis (Hantzsch Pyrrole Synthesis): It can react with β-dicarbonyl compounds and ammonia or primary amines to form substituted pyrroles.[7]

Analytical Characterization

The structure of this compound is typically confirmed using a combination of spectroscopic techniques.

-

¹H NMR Spectroscopy: The proton NMR spectrum provides distinct signals for the different types of protons in the molecule. A Korean patent provides specific ¹H NMR data for this compound, recorded in deuterochloroform (CDCl₃) at 200 MHz. The spectrum shows a multiplet between δ 7.15-7.40 ppm corresponding to the five protons of the phenyl group. A singlet appears at δ 3.97 ppm, which is attributed to the two protons of the brominated methylene group (-COCH₂Br). Another singlet at δ 3.68 ppm corresponds to the two protons of the methylene group adjacent to the phenyl ring (-CH₂Ph).[1]

-

¹³C NMR Spectroscopy: The carbon NMR spectrum gives information about the carbon framework. The carbonyl carbon is typically observed significantly downfield (around 200 ppm).[1] Specific ¹³C NMR data in CDCl₃ at 50 MHz reveals the carbonyl carbon at δ 200.4 ppm, the phenyl carbons at δ 133.2, 129.4, 128.8, and 127.3 ppm, the methylene carbon adjacent to the phenyl ring at δ 48.9 ppm, and the brominated methylene carbon at δ 35.1 ppm.[1]

-

Infrared (IR) Spectroscopy: The IR spectrum will show a strong absorption band for the carbonyl (C=O) stretching vibration, typically in the range of 1720-1740 cm⁻¹.

-

Mass Spectrometry (MS): Mass spectrometry will show the molecular ion peak and a characteristic isotopic pattern due to the presence of bromine.

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate safety precautions.

-

GHS Hazard Statements: It is classified as a combustible liquid (H227), causes skin irritation (H315), causes serious eye damage (H318), and may cause respiratory irritation (H335).[3][4]

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[3]

-

Handling: Use only in a well-ventilated area or outdoors.[3] Avoid breathing dust, fume, gas, mist, vapors, or spray.[3] Wash hands thoroughly after handling.[3]

-

Storage: Store in a well-ventilated place and keep the container tightly closed.[3] Store locked up.[3]

-

First Aid:

-

If on skin: Wash with plenty of water. If skin irritation occurs, get medical help.[3]

-

If in eyes: Rinse immediately with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and get medical help.[3]

-

If inhaled: Remove person to fresh air and keep comfortable for breathing. Get medical help if you feel unwell.[3]

-

Applications in Drug Development

The utility of this compound as a versatile intermediate is well-established in the synthesis of a wide array of pharmaceutical agents.[1] Its ability to participate in reactions that form key heterocyclic systems makes it an invaluable tool for medicinal chemists. The phenyl and ketone moieties can be further functionalized, allowing for the generation of diverse molecular libraries for drug discovery programs.

Conclusion

This compound is a highly reactive and versatile chemical intermediate with significant applications in organic synthesis, particularly in the construction of heterocyclic compounds of medicinal interest. A thorough understanding of its synthesis, reactivity, and handling is essential for its safe and effective use in research and development.

References

-

Al-Zaydi, K. M. (2013). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 18(6), 6779–6837. [Link]

-

Wikipedia. (n.d.). α-Halo ketone. Retrieved from [Link]

-

JoVE. (2025). Video: Reactions of α-Halocarbonyl Compounds: Nucleophilic Substitution. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. echemi.com [echemi.com]

- 4. This compound | C9H9BrO | CID 11469927 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Video: Reactions of α-Halocarbonyl Compounds: Nucleophilic Substitution [jove.com]

- 7. α-Halo ketone - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to the Key Reactive Sites of 1-Bromo-3-phenyl-2-propanone

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the core reactive sites of the 1-Bromo-3-phenyl-2-propanone molecule. Moving beyond a simple recitation of facts, this document delves into the causal relationships that govern its chemical behavior, offering field-proven insights for its application in organic synthesis and drug development.

Introduction: The Versatile Architecture of this compound

This compound, an α-haloketone, is a bifunctional molecule of significant interest in synthetic chemistry. Its structure, featuring a reactive α-bromoketone moiety adjacent to a phenyl-substituted acetone framework, renders it an excellent electrophile and a valuable building block for a variety of molecular architectures, particularly heterocyclic compounds with potential pharmacological activity.[1]

| Property | Value |

| Molecular Formula | C₉H₉BrO |

| Molecular Weight | 213.07 g/mol |

| CAS Number | 20772-12-7 |

| Appearance | Clear oil |

| Boiling Point | 214-216°C at 760 mmHg |

The structural and physical properties of this compound provide a foundation for understanding its reactivity.

The Duality of Reactivity: Unpacking the Key Reactive Sites

The synthetic utility of this compound stems from two primary reactive sites: the electrophilic α-carbon and the carbonyl carbon. The interplay between these two sites dictates the molecule's reaction pathways and product formation.

The Highly Electrophilic α-Carbon: A Hub for Nucleophilic Attack

The carbon atom bonded to the bromine, known as the α-carbon, is the molecule's primary electrophilic center. The adjacent carbonyl group exerts a powerful electron-withdrawing inductive effect, polarizing the carbon-bromine bond and imparting a significant partial positive charge on the α-carbon. This heightened electrophilicity makes it highly susceptible to attack by a wide range of nucleophiles.

Reactions at this site predominantly proceed via a bimolecular nucleophilic substitution (SN2) mechanism . This is favored due to the primary nature of the α-carbon, which minimizes steric hindrance for the incoming nucleophile. The choice of solvent is critical; polar aprotic solvents are typically employed to solvate the counter-ion of the nucleophile without solvating the nucleophile itself, thus enhancing its reactivity.

Experimental Protocol: Synthesis of 2-Amino-4-(phenylmethyl)thiazole

This protocol details the Hantzsch thiazole synthesis, a classic example of nucleophilic attack at the α-carbon of an α-haloketone.

Reaction Scheme:

Sources

An In-Depth Technical Guide to the Enol Intermediate in 1-Bromo-3-phenyl-2-propanone Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of α-Bromoketones in Modern Synthesis

α-Halogenated ketones, and specifically 1-Bromo-3-phenyl-2-propanone, represent a critical class of intermediates in organic synthesis. Their utility stems from the strategic placement of a reactive bromine atom adjacent to a carbonyl group, a configuration that unlocks a diverse array of subsequent chemical transformations. This unique structural motif makes them invaluable precursors for the synthesis of a wide range of heterocyclic compounds, including pyrroles and imidazoles, which are core scaffolds in many pharmacologically active molecules.[1] The mechanism of action in these subsequent reactions often involves nucleophilic substitution of the bromine atom, which can be followed by intramolecular cyclization to build complex molecular architectures.[1] Understanding the synthesis of these pivotal building blocks, particularly the nuanced role of the enol intermediate, is paramount for chemists engaged in drug discovery and process development.

The Heart of the Reaction: Mechanistic Insights into α-Bromination

The synthesis of this compound from 3-phenyl-2-propanone (phenylacetone) via electrophilic α-bromination is a classic example of a carbonyl α-substitution reaction.[2][3] The reaction is most commonly performed under acidic conditions, which are crucial for the formation of the key reactive intermediate: the enol.[4][5][6]

Keto-Enol Tautomerism: The Rate-Determining Step

Under normal conditions, carbonyl compounds predominantly exist in their more stable keto form.[7] For simple ketones, the equilibrium heavily favors the keto tautomer, often by a factor of more than 99.9%.[3][7] This stability is largely attributed to the greater strength of the carbon-oxygen double bond (C=O) compared to a carbon-carbon double bond (C=C).[7]

However, for α-substitution to occur, the α-carbon must become nucleophilic. This transformation is achieved through keto-enol tautomerism, a constitutional isomerism involving the migration of a proton and the shifting of electrons.[8] In the presence of an acid catalyst, the carbonyl oxygen is first protonated, which enhances the acidity of the α-hydrogens.[4] A weak base (such as the solvent or the conjugate base of the acid catalyst) can then deprotonate the α-carbon, leading to the formation of the enol intermediate.[4] Kinetic studies have demonstrated that the rate of acid-catalyzed halogenation is dependent on the concentration of the ketone and the acid, but independent of the halogen concentration.[5][6] This indicates that the formation of the enol is the slow, rate-determining step of the overall reaction.[1][5]

The Nucleophilic Character of the Enol Intermediate

Once formed, the enol tautomer behaves as an electron-rich nucleophile.[2] The presence of the hydroxyl group's oxygen atom allows for resonance donation of electron density into the C=C double bond, making the α-carbon significantly more nucleophilic than a typical alkene.[2][9] This enhanced nucleophilicity is the cornerstone of its reactivity towards electrophiles.

Electrophilic Attack and Product Formation

The nucleophilic α-carbon of the enol intermediate readily attacks an electrophilic bromine source, typically molecular bromine (Br₂).[4][10] This attack results in the formation of a new carbon-bromine bond and a resonance-stabilized oxonium ion intermediate.[4] In the final step, a weak base deprotonates the carbonyl oxygen, regenerating the acid catalyst and yielding the final α-bromo ketone product, this compound.[4][9] It is important to note that under acidic conditions, monobromination is favored because the electron-withdrawing bromine atom deactivates the carbonyl oxygen, making subsequent protonation and enol formation less favorable.[11][12]

The overall mechanism can be visualized as follows:

Caption: Acid-catalyzed α-bromination mechanism.

Regioselectivity in Unsymmetrical Ketones

For an unsymmetrical ketone like 3-phenyl-2-propanone, two different enols can potentially form. However, under thermodynamic control (which is typical for acid-catalyzed reactions), the formation of the more substituted, and therefore more stable, enol is favored.[7][13] In the case of 3-phenyl-2-propanone, bromination occurs exclusively at the methylene (CH₂) carbon adjacent to the phenyl group, rather than the methyl (CH₃) carbon. This is because the enol with the double bond between the carbonyl carbon and the benzylic carbon is stabilized by conjugation with the phenyl ring.

Experimental Protocol: A Validated Synthesis of this compound

The following protocol outlines a standard laboratory procedure for the synthesis of this compound.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Equivalents |

| 3-Phenyl-2-propanone | 134.18 | 10.0 g | 0.0745 | 1.0 |

| Glacial Acetic Acid | 60.05 | 50 mL | - | - |

| Bromine (Br₂) | 159.81 | 12.0 g (3.85 mL) | 0.0751 | 1.01 |

Step-by-Step Procedure

-

Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HBr gas evolved), dissolve 10.0 g (0.0745 mol) of 3-phenyl-2-propanone in 50 mL of glacial acetic acid.

-

Addition of Bromine: While stirring the solution at room temperature, add 12.0 g (0.0751 mol) of bromine dropwise from the dropping funnel over a period of 30-45 minutes. The characteristic reddish-brown color of bromine should disappear as it is consumed. The reaction is exothermic, and the rate of addition should be controlled to maintain a gentle reaction temperature.

-

Reaction Completion: After the addition is complete, continue stirring the mixture at room temperature for an additional 1-2 hours, or until the reaction mixture becomes colorless or pale yellow, indicating the complete consumption of bromine.

-

Workup: Carefully pour the reaction mixture into 250 mL of ice-cold water with stirring. The crude this compound will precipitate as a pale yellow solid or oil.

-

Isolation: Collect the crude product by vacuum filtration. Wash the solid with cold water until the filtrate is neutral to litmus paper to remove any residual acetic acid and hydrobromic acid.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or a mixture of ethanol and water.

-

Drying and Characterization: Dry the purified product in a desiccator under vacuum. The final product should be a white to pale yellow crystalline solid. Characterize the product by determining its melting point and acquiring spectroscopic data (¹H NMR, ¹³C NMR, IR).

Safety Precautions

-

Bromine is highly corrosive, toxic, and volatile. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn.

-

Glacial acetic acid is corrosive. Handle with care.

-

The reaction evolves hydrogen bromide (HBr) gas, which is corrosive and toxic. A gas trap containing a solution of sodium hydroxide or sodium bicarbonate should be used to neutralize the evolved gas.

Conclusion: Mastering the Enol Intermediate for Synthetic Success

The synthesis of this compound serves as a powerful illustration of the principles of carbonyl chemistry. A thorough understanding of the pivotal role of the enol intermediate—from its acid-catalyzed formation as the rate-determining step to its nucleophilic attack on bromine—is essential for optimizing reaction conditions and achieving high yields of the desired product. For researchers in drug development, this knowledge is not merely academic; it is a practical tool that enables the efficient construction of complex molecular frameworks from readily available starting materials, ultimately accelerating the discovery of new therapeutic agents.

References

-

Master Organic Chemistry. Halogenation Of Ketones via Enols. [Link]

-

Journal of the American Chemical Society. Studies on the mechanism of acid-catalyzed bromination of a hindered alkyl aryl ketone: 2,4,6-trimethylacetophenone. Rate dependence on bromine concentration. [Link]

-

McMurry, J. Organic Chemistry: A Tenth Edition. Chapter 22.3: Alpha Halogenation of Aldehydes and Ketones. [Link]

-

Wikipedia. Carbonyl α-substitution reaction. [Link]

-

Chemistry LibreTexts. 22.4: Alpha Halogenation of Aldehydes and Ketones. [Link]

-

Chemistry LibreTexts. 22.1: Keto-Enol Tautomerism. [Link]

-

Michigan State University Department of Chemistry. Chapter 23: Carbonyl Alpha Substitution Reactions. [Link]

-

Wikipedia. Ketone halogenation. [Link]

-

KPU Pressbooks. 6.2 Halogenation of the α-Carbon – Organic Chemistry II. [Link]

-

Pearson+. A ketone undergoes acid-catalyzed bromination, acid-catalyzed chlorination, racemization, and acid-catalyzed deuterium exchange at the ⍺-carbon. [Link]

-

Chemistry LibreTexts. 8.S: Carbonyl Alpha-Substitution Reactions (Summary). [Link]

-

Chemistry LibreTexts. 22.2: Reactivity of Enols- The Mechanism of Alpha-Substitution Reactions. [Link]

-

JoVE. Video: Regioselective Formation of Enolates. [Link]

-

Master Organic Chemistry. Enolates – Formation, Stability, and Simple Reactions. [Link]

-

YouTube. mechanism of alpha-halogenation of ketones. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Carbonyl α-substitution reaction - Wikipedia [en.wikipedia.org]

- 3. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. 22.3 Alpha Halogenation of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. youtube.com [youtube.com]

- 11. Ketone halogenation - Wikipedia [en.wikipedia.org]

- 12. 6.2 Halogenation of the α-Carbon – Organic Chemistry II [kpu.pressbooks.pub]

- 13. Video: Regioselective Formation of Enolates [jove.com]

Navigating the Complex Nomenclature of C9H9BrO: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The molecular formula C9H9BrO represents a vast landscape of structural isomers, each with unique chemical properties and potential applications. A precise and unambiguous naming system is paramount for clear communication in research, development, and regulatory affairs. This guide provides a detailed exploration of the International Union of Pure and Applied Chemistry (IUPAC) nomenclature for the various isomeric classes of C9H9BrO, offering a systematic approach to naming these complex structures.

The Structural Diversity of C9H9BrO

The formula C9H9BrO suggests a benzene ring (C6) and a C3 side chain, along with bromine and oxygen atoms. The placement of these atoms and the nature of the oxygen-containing functional group lead to a wide array of isomers. The primary classes of isomers we will discuss are:

-

Substituted Phenols: Where the oxygen is part of a hydroxyl group directly attached to the aromatic ring.

-

Aromatic Ketones: Where the oxygen is part of a carbonyl group within a side chain attached to the benzene ring.

-

Aromatic Aldehydes: Where the oxygen is part of a terminal carbonyl group on a side chain.

-

Aromatic Ethers: Where the oxygen atom links the aromatic ring to an alkyl or vinyl group.

-

Aromatic Alcohols: Where the hydroxyl group is on a side chain attached to the benzene ring.

-

Aromatic Epoxides: Where the oxygen is part of a three-membered ring on a side chain.

The IUPAC nomenclature system provides a logical framework for naming these diverse structures by identifying the principal functional group, the parent hydrocarbon, and the various substituents.[1][2]

Part 1: Naming Substituted Phenols

When the hydroxyl (-OH) group is directly attached to the benzene ring, the parent name is phenol . The carbon atom bearing the -OH group is assigned position 1.[1][3] The ring is then numbered to give the other substituents the lowest possible locants.[1][3]

Example Isomers:

-

Brominated Ethylphenols: The substituents are a bromine atom and an ethyl group (-CH2CH3).

-

2-Bromo-4-ethylphenol

-

4-Bromo-2-ethylphenol

-

-

Brominated Vinylphenols: The substituents are a bromine atom and a vinyl group (-CH=CH2).

-

2-Bromo-4-vinylphenol

-

Nomenclature Workflow for Substituted Phenols

Caption: IUPAC naming process for substituted phenols.

Part 2: Naming Aromatic Ketones

For isomers where a carbonyl group (C=O) is part of the side chain, the nomenclature depends on the position of the carbonyl. When the carbonyl is directly attached to the benzene ring, the compound can be named as a substituted alkanone, with the phenyl group as a substituent. Alkyl aryl ketones are systematically named as aryl alkanones.[4]

Key Principles:

-

Parent Chain: The longest carbon chain containing the carbonyl group.

-

Suffix: The parent chain name ends in "-one".

-

Numbering: The chain is numbered to give the carbonyl carbon the lowest possible number.

-

Substituents: The bromo- and phenyl- groups are named as prefixes.

Example Isomers:

| IUPAC Name | Structure Description |

| 1-(4-Bromophenyl)propan-1-one | A propan-1-one with a 4-bromophenyl group at position 1.[5] |

| 2-Bromo-1-phenylpropan-1-one | A propan-1-one with a phenyl group at position 1 and a bromine at position 2.[6] |

| 1-(3-Bromophenyl)propan-1-one | A propan-1-one with a 3-bromophenyl group at position 1.[7] |

| 3-Bromo-1-phenylpropan-1-one | A propan-1-one with a phenyl group at position 1 and a bromine at position 3.[8] |

Part 3: Naming Aromatic Aldehydes

When the isomer contains an aldehyde group (-CHO) on the side chain, the aldehyde functional group takes priority in naming.

Key Principles:

-

Parent Chain: The longest carbon chain containing the aldehyde group.

-

Suffix: The parent chain name ends in "-al". The aldehyde carbon is always C1.

-

Substituents: The bromo- and phenyl- groups are treated as substituents.

Example Isomer:

-

2-Bromo-3-phenylpropanal: A three-carbon aldehyde (propanal) with a bromine atom at position 2 and a phenyl group at position 3.[9]

Functional Group Priority

When multiple functional groups are present, the principal functional group is chosen based on a priority order, which determines the suffix of the name.[1][10] Higher-priority groups are given the parent name, while lower-priority groups are named as prefixes.[1][10] For C9H9BrO isomers, the priority order is generally: Aldehyde > Ketone > Alcohol > Ether. Halogens are always treated as prefixes.[1]

Part 4: Naming Aromatic Ethers

In ethers, an oxygen atom connects two alkyl or aryl groups.[3] The IUPAC system names ethers as alkoxyalkanes. The larger group is considered the parent alkane, and the smaller group with the oxygen is named as an alkoxy substituent.[11][12]

Example Isomers:

-

Allyl Phenyl Ether Derivatives: The term "allyl" refers to the CH2=CH-CH2- group.[13]

-

Vinyl Phenyl Ether Derivatives: The term "vinyl" refers to the CH2=CH- group.

-

1-Bromo-4-(ethenyloxy)benzene: The parent is benzene. The substituent is an ethenyloxy group (vinyloxy) at position 4 and a bromo group at position 1.

-

Nomenclature Workflow for Aromatic Ethers

Caption: IUPAC naming process for aromatic ethers.

Part 5: Naming Aromatic Alcohols and Epoxides

Aromatic Alcohols:

If the hydroxyl group is on the side chain rather than directly on the ring, the compound is named as a substituted alcohol.

-

Example: 1-(4-Bromophenyl)prop-2-en-1-ol: A prop-2-en-1-ol with a 4-bromophenyl group at position 1.

Aromatic Epoxides:

Epoxides are three-membered cyclic ethers. They can be named in a few ways:

-

As epoxy derivatives: The oxygen atom is treated as an "epoxy" prefix, with numbers indicating its attachment points to the parent chain.[2]

-

As oxirane derivatives: Oxirane is the IUPAC name for the three-membered ring. Substituents are named on the oxirane ring, with the oxygen as position 1.[2][9][14]

-

Example: 2-(Bromomethyl)-3-phenyloxirane: An oxirane ring with a bromomethyl group at position 2 and a phenyl group at position 3.

Summary of IUPAC Nomenclature for C9H9BrO Isomers

| Isomer Class | Parent Name Suffix | Key Substituent Prefixes | Example IUPAC Name |

| Phenol | -phenol | Bromo-, Ethyl-, Vinyl- | 2-Bromo-4-ethylphenol |

| Ketone | -one | Bromo-, Phenyl- | 1-(4-Bromophenyl)propan-1-one[5] |

| Aldehyde | -al | Bromo-, Phenyl- | 2-Bromo-3-phenylpropanal[9] |

| Ether | -benzene | Bromo-, (Prop-2-en-1-yloxy)- | 1-Bromo-2-(prop-2-en-1-yloxy)benzene[8] |

| Alcohol | -ol | Bromo-, Phenyl-, Prop-2-en- | 1-(4-Bromophenyl)prop-2-en-1-ol |

| Epoxide | -oxirane | (Bromomethyl)-, Phenyl- | 2-(Bromomethyl)-3-phenyloxirane |

This guide provides a foundational framework for applying IUPAC nomenclature to the diverse isomers of C9H9BrO. By systematically identifying the principal functional group and applying the established rules for numbering and substituent naming, researchers can ensure clear and accurate communication of chemical structures.

References

-

eGPAT. (2017, August 8). Priority order of functional groups in IUPAC nomenclature. [Link]

-

Vedantu. Phenols Nomenclature: Rules, Examples & Tips for Students. [Link]

-

eCampusOntario Pressbooks. 23.6 Ethers – Structure and Naming – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. [Link]

-

KPU Pressbooks. 2.4 IUPAC Naming of Organic Compounds with Functional Groups. [Link]

-

University of Calgary. Nomenclature and Funtional Group Priorities. [Link]

-

PubChem. 2-Bromopropiophenone | C9H9BrO | CID 16452. [Link]

-

PubChem. p-Bromopropiophenone | C9H9BrO | CID 66312. [Link]

-

YouTube. (2018, September 20). 13.4 Nomenclature of Epoxides. [Link]

-

NIST. 1-Propanone, 2-bromo-1-phenyl-. [Link]

-

University of Calgary. Epoxides. [Link]

-

PubChem. 1-Propanone, 1-(3-bromophenyl)- | C9H9BrO | CID 88272. [Link]

-

Oregon State University. Nomenclature of Ethers and Epoxides. [Link]

-

PubChem. 2-Bromo-3-phenylpropanal | C9H9BrO | CID 11390228. [Link]

-

Chemistry LibreTexts. (2023, January 22). Nomenclature of Ethers. [Link]

-

Chemistry LibreTexts. (2020, May 30). 3.9: Ethers, Epoxides and Sulfides. [Link]

-

Vedantu. What is the IUPAC name of the above structure A phenyl class 12 chemistry CBSE. [Link]

-

PubChem. 1-(Allyloxy)-2-bromobenzene | C9H9BrO | CID 91351. [Link]

-

Testbook. (2023, April 3). What is the IUPAC name of Allyl bromide?[Link]

Sources

- 1. egpat.com [egpat.com]

- 2. Ethers & Epoxides [colapret.cm.utexas.edu]

- 3. Ethers Nomenclature Made Easy: IUPAC Rules & Examples [vedantu.com]

- 4. Allyl m-bromophenyl ether | C9H9BrO | CID 257945 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. jackwestin.com [jackwestin.com]

- 6. 2-Bromopropiophenone | C9H9BrO | CID 16452 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

- 8. 1-(Allyloxy)-2-bromobenzene | C9H9BrO | CID 91351 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. chem.flas.kps.ku.ac.th [chem.flas.kps.ku.ac.th]

- 10. 2.4 IUPAC Naming of Organic Compounds with Functional Groups – Organic Chemistry I [kpu.pressbooks.pub]

- 11. 23.6 Ethers – Structure and Naming – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. prepp.in [prepp.in]

- 14. m.youtube.com [m.youtube.com]

Ensuring Reagent Integrity: A Guide to the Stability and Storage of 1-Bromo-3-phenyl-2-propanone

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Challenge of a Versatile Reagent

1-Bromo-3-phenyl-2-propanone, an α-haloketone, is a cornerstone building block in advanced organic synthesis. Its bifunctional nature, featuring a reactive α-bromoketone moiety, makes it an exceptional electrophile for constructing complex molecular architectures, particularly nitrogen-containing heterocyclic compounds with significant pharmacological potential.[1] However, the very reactivity that makes this compound so valuable also renders it susceptible to degradation if not handled and stored with meticulous care. The presence of a carbonyl group enhances the polarity of the carbon-halogen bond, making the α-carbon highly susceptible to nucleophilic attack.[2]

This guide provides a comprehensive framework for understanding the stability profile of this compound. Moving beyond simple procedural lists, we will explore the underlying chemical principles that govern its degradation, enabling researchers to implement storage and handling protocols that are not just prescriptive, but also predictive and self-validating. Ensuring the integrity of this reagent is paramount for achieving reproducible, high-fidelity results in drug discovery and development workflows.

Intrinsic Reactivity and Key Chemical Properties

The stability of this compound is intrinsically linked to its molecular structure. As an α-haloketone, it possesses two key features that dictate its reactivity: an electrophilic α-carbon and acidic α-hydrogens.[3] This structure favors bimolecular nucleophilic substitution (SN2) pathways over unimolecular (SN1) mechanisms.[1] Consequently, the compound readily reacts with a wide range of nucleophiles, a factor that is central to its synthetic utility but also a primary driver of its instability.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₉H₉BrO | [4] |

| Molecular Weight | 213.07 g/mol | [4] |

| Appearance | Colorless to brownish yellow solid | [5][6] |

| Melting Point | 17-20 °C (may vary with purity) | |

| Boiling Point | 106 °C @ 0.2 Torr | [7] |

| Primary Hazards | Causes serious eye damage, Skin irritation, Respiratory irritation | [4][7] |

Critical Factors Governing Stability

Several environmental factors can compromise the purity of this compound. Understanding these variables is crucial for designing an effective storage strategy.

Temperature

Thermal energy can accelerate decomposition reactions. While the compound is classified as a combustible liquid, the more immediate concern for laboratory storage is the rate of degradation.[4][7] Lower temperatures slow down kinetic processes, including unwanted side reactions. Studies on the degradation of the parent compound, 1-phenyl-2-propanone (P2P), show that storage at 4°C significantly inhibits the formation of degradation products compared to room temperature.[8][9] This principle is directly applicable to its brominated derivative.

Moisture (Hydrolysis)

Due to the highly electrophilic nature of the α-carbon and the fact that bromide is a good leaving group, the compound is susceptible to hydrolysis. Water can act as a nucleophile, leading to the formation of 1-hydroxy-3-phenyl-2-propanone and hydrobromic acid (HBr). The resulting HBr can then act as an acid catalyst, potentially accelerating further degradation pathways. This underscores the critical need for a dry storage environment and tightly sealed containers.[7][10]

Light (Photostability)

α-Haloketones can be sensitive to light. Photons can provide the energy to initiate radical reactions, leading to complex mixtures of degradation products.[1] The synthesis of α-haloketones can even be achieved through photochemical processes, highlighting the molecule's ability to interact with light.[11] Therefore, protection from light is a mandatory storage requirement.

Chemical Incompatibility

The inherent reactivity of this compound necessitates careful segregation from incompatible chemicals.

-

Bases and Nucleophiles: Strong and weak bases can abstract the acidic α-hydrogen, initiating reactions like the Favorskii rearrangement.[3] Amines, another class of common laboratory reagents, will readily displace the bromide via an SN2 reaction.[1]

-

Oxidizing Agents: Contact with strong oxidizing agents should be strictly avoided to prevent vigorous and potentially hazardous reactions.[10][12]

-

Reactive Metals: Contact with certain metals may catalyze decomposition.

The diagram below illustrates the primary degradation pathway via hydrolysis, a common issue arising from improper storage.

Sources

- 1. benchchem.com [benchchem.com]

- 2. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. α-Halo ketone - Wikipedia [en.wikipedia.org]

- 4. This compound | C9H9BrO | CID 11469927 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Phenacyl bromide - Wikipedia [en.wikipedia.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. echemi.com [echemi.com]

- 8. researchgate.net [researchgate.net]